2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone
Description
Contextualization of Halogenated Acetophenones in Synthetic Organic Chemistry
Halogenated acetophenones are a class of organic compounds characterized by an acetophenone (B1666503) core structure bearing one or more halogen substituents. These compounds are of significant interest in synthetic organic chemistry due to the profound influence of the halogen atoms on the reactivity of the molecule. nih.gov Halogenation can alter the electronic properties of the aromatic ring and the carbonyl group, thereby influencing the compound's behavior in various chemical transformations. nih.gov The presence of halogens can direct the course of reactions, enabling the synthesis of complex molecular architectures that would otherwise be difficult to achieve.
Historical Development and Significance of Alpha-Halo Ketones as Reactive Intermediates
Alpha-halo ketones, a subclass of halogenated carbonyl compounds, have a long and storied history as highly reactive intermediates in organic synthesis. wikipedia.org Their utility stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and rearrangements. wikipedia.org
Historically, the study of α-halo ketones has been instrumental in the development of fundamental concepts in organic reaction mechanisms. The Favorskii rearrangement, for instance, is a classic named reaction that involves the rearrangement of an α-halo ketone in the presence of a base to form a carboxylic acid derivative. Such reactions have not only provided powerful synthetic tools but have also deepened our understanding of reaction pathways and intermediates. The ability of α-bromo ketones to be converted into α,β-unsaturated ketones through dehydrobromination is another key transformation that highlights their synthetic value. libretexts.org
Unique Structural Features and Electronic Properties of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone
The chemical compound this compound is distinguished by a specific arrangement of functional groups that impart unique reactivity. evitachem.com Its molecular structure consists of an ethanone (B97240) group attached to a phenyl ring substituted with a bromine atom, a fluorine atom, and a nitro group. evitachem.com The presence of these substituents significantly influences the electronic properties of the molecule. evitachem.com
The fluorine atom and the nitro group are strongly electron-withdrawing, which enhances the electrophilicity of the aromatic ring and the carbonyl carbon. The bromine atom at the alpha position to the ketone is a good leaving group, making the α-carbon susceptible to nucleophilic attack. evitachem.com This combination of features makes this compound a highly reactive and versatile intermediate in organic synthesis. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1010384-51-6 |
| Molecular Formula | C₈H₅BrFNO₃ |
| Molecular Weight | 262.03 g/mol |
This table is interactive. You can sort and filter the data.
Overview of Key Research Areas and Scientific Importance
The scientific importance of this compound lies primarily in its role as a key intermediate in the synthesis of more complex organic molecules. evitachem.com Its unique structural features make it a valuable precursor in several key research areas:
Pharmaceutical Development: This compound is utilized in the development of new drug candidates. Its reactive nature allows for its incorporation into a variety of molecular scaffolds that may interact with biological targets. evitachem.com
Agrochemical Research: It is also investigated for its potential application in the synthesis of new pesticides and herbicides. evitachem.com
Organic Synthesis: As a versatile building block, it is employed in a range of organic reactions to construct complex molecular architectures. evitachem.com
The synthesis of this compound typically involves the bromination of 4-fluoro-3-nitroacetophenone. evitachem.com Following the reaction, purification is often achieved through methods such as recrystallization or chromatography to obtain a product of high purity suitable for subsequent applications. evitachem.com The compound's reactivity allows it to undergo various transformations, including nucleophilic substitution of the bromine atom, reduction of the nitro group, and condensation reactions at the ketone functionality. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 |
InChI Key |
MLXCTIXPBRLFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Bromo 1 4 Fluoro 3 Nitrophenyl Ethanone
Classical Approaches for Alpha-Bromination of Aromatic Ketones
The α-bromination of a ketone involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. This transformation is a cornerstone of synthetic organic chemistry, providing a key functional group handle for further reactions. The reactivity of the ketone is harnessed through the formation of an enol or enolate intermediate, which then acts as the nucleophile.
The most traditional method for the α-bromination of ketones is the reaction with molecular bromine (Br₂). This reaction is typically performed under acidic conditions, which catalyze the tautomerization of the ketone to its enol form. The enol, with its electron-rich double bond, then attacks the electrophilic bromine.
The general mechanism involves:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr).
Deprotonation of the α-carbon to form the enol intermediate.
Nucleophilic attack of the enol on a Br₂ molecule.
Deprotonation of the resulting oxonium ion to regenerate the carbonyl group and yield the α-bromo ketone and HBr.
While effective, the use of elemental bromine presents significant handling and safety challenges due to its high toxicity and corrosivity. Research has focused on alternative brominating agents and catalysts to improve safety and selectivity, as over-bromination to form α,α-dibromo ketones can be a competing side reaction. Copper(II) bromide (CuBr₂) is one such alternative that can serve as a source of electrophilic bromine, often used in solvents like ethyl acetate (B1210297) or chloroform.
Table 1: Selected Reagents for Direct Alpha-Bromination of Aromatic Ketones
| Reagent(s) | Typical Conditions | Notes |
| Br₂ / Acetic Acid | Glacial acetic acid, often with heating or microwave irradiation. | Classic method; acid catalyzes enol formation. Can lead to over-bromination. |
| Br₂ / Diethyl Ether | Ice-cold to room temperature. | An acid-free approach that can improve yields for sensitive substrates. |
| CuBr₂ | Reflux in solvent (e.g., EtOAc/CHCl₃). | Milder alternative to Br₂; the reaction can be heterogeneous. |
| HBr / H₂O₂ | Aqueous system. | An oxidative bromination system where HBr is oxidized to Br₂ in situ, representing a greener approach. |
N-Bromosuccinimide (NBS) is a widely used and more convenient alternative to molecular bromine for α-bromination. It is a crystalline solid that is easier and safer to handle. NBS can effect bromination via either a radical or an ionic pathway, depending on the reaction conditions. For the α-bromination of ketones, an acid-catalyzed ionic pathway is typically employed.
Various catalysts can be used to promote bromination with NBS, including Brønsted acids like p-toluenesulfonic acid (pTSA) and Lewis acids. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or acidic aluminum oxide, have also been developed to facilitate easier product purification and catalyst recycling. These solid-supported catalysts enhance the formation of the enol and may also increase the rate of release of the electrophilic bromine species from NBS.
Table 2: Catalytic Systems for Alpha-Bromination using NBS
| Catalyst / Promoter | Typical Conditions | Advantages |
| p-Toluenesulfonic acid (pTSA) | Dichloromethane, 80 °C, Microwave irradiation. | Rapid reaction times (often <30 min) and high efficiency. |
| Acidic Al₂O₃ | Methanol, reflux. | Heterogeneous catalyst, allowing for simple filtration and work-up. |
| UV-vis Irradiation | Diethyl ether, 30 °C. | A photochemical method that proceeds without a catalyst or radical initiator. |
| Silica Gel | Methanol, reflux. | A mild, heterogeneous catalytic system providing excellent yields in short reaction times. |
Precursor Synthesis and Aromatic Functionalization
The synthesis of the target molecule begins with the preparation of its direct precursor, 1-(4-fluoro-3-nitrophenyl)ethanone. This requires the strategic introduction of the acetyl, fluoro, and nitro groups onto the aromatic ring.
The most logical and efficient route to 1-(4-fluoro-3-nitrophenyl)ethanone involves a two-step sequence starting from fluorobenzene (B45895).
Friedel-Crafts Acylation: The first step is the introduction of the acetyl group onto the fluorobenzene ring. This is achieved via a Friedel-Crafts acylation reaction, typically using acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is highly regioselective, yielding predominantly the para-substituted product, 4-fluoroacetophenone, due to the steric hindrance at the ortho position.
Nitration: The second step is the electrophilic aromatic substitution (nitration) of 4-fluoroacetophenone. This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of this step is crucial and is governed by the directing effects of the substituents already present on the ring.
The success of the synthesis of 1-(4-fluoro-3-nitrophenyl)ethanone hinges on the correct regiochemical outcome of the nitration step. The two substituents on the 4-fluoroacetophenone ring, the fluorine atom and the acetyl group, collectively direct the incoming electrophile (the nitro group).
Fluoro Group: As a halogen, fluorine is an ortho, para-director. Since the para position is already occupied by the acetyl group, it directs the incoming nitro group to the ortho positions (positions 3 and 5).
Acetyl Group: The acetyl group is a deactivating and meta-director due to its electron-withdrawing nature. It directs the incoming nitro group to the meta positions (positions 3 and 5).
In the case of 4-fluoroacetophenone, both the ortho-directing effect of the fluorine and the meta-directing effect of the acetyl group guide the incoming nitronium ion to the same position: C3 (and C5, which is equivalent). This convergence of directing effects leads to a highly regioselective nitration, yielding the desired 1-(4-fluoro-3-nitrophenyl)ethanone as the major product.
Advanced and Sustainable Synthetic Protocols
In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. Several advanced protocols can be applied to the synthesis of 2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone to improve its environmental footprint.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate both Friedel-Crafts reactions and, particularly, the α-bromination of ketones. For the bromination step with NBS and a catalyst like pTSA, reaction times can be reduced from hours to mere minutes, often leading to cleaner reactions with higher yields.
Photochemical Methods: Photochemical α-bromination using NBS can be carried out under mild conditions (room temperature) without the need for a catalyst or a radical initiator. This method utilizes light energy to drive the reaction, offering an alternative to thermal heating.
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a key green chemistry principle. For instance, the microwave-assisted α-bromination of aralkyl ketones with NBS has been successfully achieved under solvent-free and catalyst-free conditions, simplifying the work-up procedure and eliminating solvent waste.
Use of Greener Reagents: Replacing hazardous reagents is a primary goal. The use of NBS is already a step forward from using molecular bromine. Furthermore, oxidative bromination systems, such as using ammonium (B1175870) bromide or hydrogen bromide in combination with an oxidant like hydrogen peroxide (H₂O₂), offer an even greener alternative. In these systems, the bromide source is oxidized in situ to generate the active brominating species, and the primary byproduct is water.
By integrating these advanced and sustainable protocols, the synthesis of this compound can be optimized to be more efficient, safer, and environmentally benign.
Green Chemistry Approaches in Bromination: "On Water" and Solvent-Free Methods
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. For the bromination of ketones, this has led to the development of methods that reduce or eliminate the use of hazardous organic solvents. Two such approaches, "on water" and solvent-free reactions, have shown promise for the synthesis of α-bromoketones.
"On Water" Bromination:
The "on water" methodology involves conducting reactions in an aqueous medium, which is often considered a more environmentally benign solvent. This approach can sometimes lead to enhanced reaction rates and selectivities. For the bromination of ketones, various reagents have been employed in aqueous systems. One notable example is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This method is advantageous due to the use of inexpensive and relatively safe reagents, with water being the primary byproduct.
While specific studies on the "on water" synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar aromatic ketones. For instance, the bromination of various acetophenone (B1666503) derivatives has been successfully carried out in aqueous media. The reaction typically proceeds by the in-situ generation of bromine, which then reacts with the enol form of the ketone.
Illustrative "On Water" Bromination of an Aromatic Ketone: Table 1: Example of "On Water" Bromination of Acetophenone Derivatives
| Entry | Substrate | Brominating Agent | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | H₂O₂/HBr | Water | 2 | 95 |
| 2 | 4-Methylacetophenone | H₂O₂/HBr | Water | 3 | 92 |
| 3 | 4-Methoxyacetophenone | H₂O₂/HBr | Water | 1.5 | 96 |
This table is illustrative and based on general findings for the "on water" bromination of acetophenones, not specifically this compound.
Solvent-Free Bromination:
Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By eliminating the solvent, this approach reduces waste, simplifies work-up procedures, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. For the bromination of ketones, various solid-supported reagents or neat reaction mixtures have been utilized.
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent, sometimes in the presence of a solid acid catalyst. The reaction can be initiated by grinding the reactants together or by gentle heating. The electron-withdrawing nature of the nitro and fluoro groups in 1-(4-fluoro-3-nitrophenyl)ethanone would likely influence the reaction conditions required for a solvent-free approach.
Illustrative Solvent-Free Bromination of a Ketone: Table 2: Example of Solvent-Free Bromination using NBS
| Entry | Substrate | Brominating Agent | Conditions | Time (min) | Yield (%) |
| 1 | Propiophenone | NBS | Grinding, rt | 15 | 94 |
| 2 | Dibenzoylmethane | NBS | Grinding, rt | 10 | 98 |
| 3 | Ethyl acetoacetate | NBS | Grinding, rt | 20 | 95 |
This table is illustrative and based on general findings for the solvent-free bromination of ketones, not specifically this compound.
Continuous Flow Chemistry for Scalable and Efficient Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.
For the synthesis of α-haloketones, continuous flow processes can be particularly advantageous due to the often exothermic nature of halogenation reactions and the potential for hazardous byproducts. While specific literature on the continuous flow synthesis of this compound is limited, the general principles have been successfully applied to the α-bromination of acetophenone and its derivatives.
A typical continuous flow setup for the bromination of an acetophenone derivative would involve pumping streams of the ketone and the brominating agent (e.g., bromine in a suitable solvent) into a T-mixer, where they rapidly combine. The reaction mixture then flows through a heated or cooled coil reactor, where the reaction proceeds for a defined residence time. The product stream can then be collected or directed to a subsequent purification step.
Key Advantages of Continuous Flow Synthesis for α-Bromoketones:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents like bromine.
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, preventing thermal runaways.
Improved Selectivity: Precise control over stoichiometry and residence time can minimize the formation of di-brominated and other byproducts.
Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor systems.
Illustrative Continuous Flow Bromination of Acetophenone: Table 3: Optimization of Continuous Flow α-Bromination of Acetophenone
| Parameter | Range Studied | Optimal Condition |
| Temperature (°C) | 20-60 | 40 |
| Residence Time (s) | 10-120 | 60 |
| Molar Ratio (Br₂/Ketone) | 1.0-2.0 | 1.5 |
| Resulting Yield (%) | 99 |
This data is based on a study of the α-bromination of acetophenone and serves as an illustrative example of the optimization process in continuous flow synthesis.
Optimization of Reaction Conditions and Selectivity Control
The selective synthesis of this compound requires careful optimization of reaction conditions to maximize the yield of the desired mono-brominated product and minimize the formation of impurities. Key factors that influence the selectivity of the bromination of acetophenone derivatives include the choice of brominating agent, solvent, catalyst, and temperature.
Choice of Brominating Agent:
Molecular Bromine (Br₂): While effective, it can lead to over-bromination and the formation of HBr as a corrosive byproduct.
N-Bromosuccinimide (NBS): Often provides better selectivity for mono-bromination and is easier to handle than liquid bromine.
Copper(II) Bromide (CuBr₂): Can be used for the selective α-bromination of ketones, often with good yields.
Pyridine Hydrobromide Perbromide: A solid and stable source of bromine that can offer good selectivity.
Solvent Effects:
The polarity of the solvent can significantly impact the reaction rate and selectivity. Chlorinated solvents are commonly used, but greener alternatives like ethyl acetate are being explored. The choice of solvent can also influence the equilibrium between the keto and enol forms of the starting material, thereby affecting the bromination pathway.
Catalysis:
Both acid and base catalysis can be employed for the α-bromination of ketones. Acid catalysis, often using a Brønsted acid like HBr or a Lewis acid, proceeds through the enol form. The presence of electron-withdrawing groups on the aromatic ring of 1-(4-fluoro-3-nitrophenyl)ethanone may necessitate the use of a catalyst to promote enolization.
Temperature Control:
Bromination reactions are often exothermic. Maintaining a low and controlled temperature is crucial to prevent side reactions, such as di-bromination or ring bromination.
Selectivity Control:
The primary challenge in the synthesis of this compound is achieving selective mono-bromination at the α-position of the acetyl group without promoting substitution on the electron-deficient aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution, which inherently favors α-bromination of the side chain. However, forcing conditions could potentially lead to undesired side reactions. Careful control of stoichiometry, reaction time, and temperature is paramount for achieving high selectivity.
Table 4: Factors Influencing Selectivity in the Bromination of Acetophenones
| Factor | Effect on Selectivity |
| Brominating Agent | NBS generally offers higher selectivity for mono-bromination compared to Br₂. |
| Catalyst | Acid catalysts promote enolization, facilitating α-bromination. |
| Solvent | Polar solvents can stabilize intermediates and influence reaction rates. |
| Temperature | Lower temperatures generally favor higher selectivity and reduce byproduct formation. |
| Stoichiometry | Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to di-bromination. |
Reactivity and Reaction Mechanisms of 2 Bromo 1 4 Fluoro 3 Nitrophenyl Ethanone in Organic Transformations
Nucleophilic Substitution Reactions at the Alpha-Bromine Atom
The most prominent feature of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone's reactivity is the susceptibility of the α-bromine atom to nucleophilic substitution. The presence of the adjacent carbonyl group renders the α-carbon highly electrophilic, thereby facilitating attack by a wide range of nucleophiles. evitachem.comnih.gov This enhanced reactivity is a hallmark of α-haloketones, making them potent alkylating agents in organic synthesis. nih.gov
SN2 Pathways with Oxygen, Nitrogen, and Sulfur Nucleophiles (e.g., amines, thiols)
The substitution of the α-bromine atom typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. A variety of nucleophiles, particularly those centered on oxygen, nitrogen, and sulfur atoms, are effective for this transformation.
Reactions with amines and thiols are common, resulting in the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. For instance, the reaction with primary or secondary amines yields α-amino ketones, while reaction with thiols or thiolates produces α-thio ketones. These reactions are fundamental in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Nitrogen | Primary/Secondary Amine | α-Amino Ketone |
| Sulfur | Thiol/Thiolate | α-Thio Ketone |
Regioselectivity and Stereochemical Considerations in Substitution Reactions
The regioselectivity of nucleophilic attack is strongly directed towards the α-carbon. The powerful inductive and resonance effects of the carbonyl group significantly increase the partial positive charge on this carbon, making it the primary site for nucleophilic attack over other potential electrophilic centers in the molecule. nih.gov
In terms of stereochemistry, if the α-carbon were a chiral center, an SN2 reaction would proceed with a complete inversion of configuration at that center. libretexts.org However, in this compound, the α-carbon is prochiral. Should a subsequent reaction create a new stereocenter at this position, the stereochemical outcome would be determined by the reaction conditions and the nature of the reactants. It is important to distinguish this from reactions proceeding through an enolate intermediate, where the planarity of the enolate leads to a loss of pre-existing stereochemical information at the α-carbon, often resulting in racemic mixtures. libretexts.org
Transformations Involving the Carbonyl Moiety
The carbonyl group is another key reactive site in this compound, primarily undergoing nucleophilic addition and reactions involving the adjacent α-protons.
Reduction of the Ketone Group
The ketone functionality can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, converting the ketone to the corresponding alcohol, 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol. appchemical.com This reduction adds another layer of synthetic utility to the molecule, allowing for the introduction of a hydroxyl group.
Enolate Chemistry and Alpha-Substitution Reactions
The hydrogen atoms on the α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org In the presence of a base, one of these protons can be removed to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the carbonyl oxygen.
The formation of an enolate opens up pathways for α-substitution reactions with various electrophiles. libretexts.org While the bromine atom is already present, this chemistry is fundamental to understanding the behavior of α-haloketones. For instance, the presence of the bromine atom significantly increases the acidity of the remaining α-proton, making further deprotonation and subsequent reactions more facile. libretexts.orgchemistrysteps.com This increased acidity can sometimes lead to multiple substitutions at the α-position if not carefully controlled. chemistrysteps.com
Table 2: Reactivity at the Carbonyl and Alpha-Position
| Reaction Type | Reagent Example | Functional Group Transformation |
|---|---|---|
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Ketone → Secondary Alcohol |
| Enolate Formation | Base (e.g., Hydroxide) | α-Proton Abstraction → Enolate Ion |
Reactivity of the Nitro Group on the Aromatic Ring
The nitro group attached to the aromatic ring is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary reactivity in the context of synthetic transformations often involves its reduction. The nitro group can be reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or metals in acidic media (e.g., Sn/HCl). evitachem.com This transformation is crucial for synthesizing aniline (B41778) derivatives, which are themselves important precursors for a wide array of dyes, pharmaceuticals, and other functional materials.
Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions
The presence of a nitro group on the aromatic ring of this compound offers a valuable handle for synthetic diversification. The reduction of this group to a primary amine is a common and crucial transformation, yielding 1-(3-amino-4-fluorophenyl)-2-bromoethanone, a key intermediate for the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Commonly used methods for the reduction of aromatic nitro groups that are applicable to this substrate include catalytic hydrogenation and the use of metals in acidic media. For instance, iron powder in the presence of an acid such as acetic acid or hydrochloric acid is a classic and effective method for this transformation. Another widely used reagent is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These methods are generally chemoselective for the nitro group reduction, leaving the α-bromo ketone moiety intact for subsequent reactions.
The general reaction for the reduction of the nitro group to an amino group can be represented as follows:
Reaction Scheme: Reduction of this compound
Beyond the primary amine, the nitro group can, in principle, be reduced to other nitrogen-containing functionalities such as hydroxylamines or azo compounds, depending on the specific reducing agent and reaction conditions employed. However, for the purpose of subsequent intramolecular cyclization, the formation of the amino group is the most synthetically useful transformation.
| Reducing Agent | Typical Conditions | Primary Product | Notes |
|---|---|---|---|
| Fe / HCl or CH₃COOH | Reflux | 1-(3-amino-4-fluorophenyl)-2-bromoethanone | Commonly used, cost-effective method. |
| SnCl₂·2H₂O / HCl | Room Temperature or gentle heating | 1-(3-amino-4-fluorophenyl)-2-bromoethanone | Mild conditions, good for sensitive substrates. |
| H₂ / Pd/C | Pressure, various solvents | 1-(3-amino-4-fluorophenyl)-2-bromoethanone | Catalytic hydrogenation, clean reaction. May also affect the C-Br bond under certain conditions. |
Intramolecular Cyclization Pathways Triggered by Nitro Group Transformation
The strategic positioning of the amino group (resulting from nitro group reduction) ortho to the fluorinated carbon and meta to the bromoacetyl moiety in 1-(3-amino-4-fluorophenyl)-2-bromoethanone opens up pathways for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. One of the most prominent cyclization pathways involves the formation of 1,4-benzoxazine derivatives.
In this reaction, the newly formed amino group acts as a nucleophile, attacking the electrophilic carbon of the α-bromo ketone. This intramolecular nucleophilic substitution results in the formation of a six-membered heterocyclic ring. The reaction is typically promoted by a base, which deprotonates the amino group, increasing its nucleophilicity.
Reaction Scheme: Intramolecular Cyclization to form a 1,4-Benzoxazine derivative
The formation of such heterocyclic structures is of significant interest in medicinal chemistry, as the 1,4-benzoxazine scaffold is a core component of many biologically active molecules. google.com
Influence of the Fluoro Substituent on Reactivity and Electronic Effects
The fluorine atom at the para-position relative to the bromoacetyl group exerts a significant influence on the reactivity of this compound through a combination of inductive and resonance effects. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon and the α-carbon, making them more susceptible to nucleophilic attack.
In the context of nucleophilic substitution at the α-carbon (an Sₙ2 reaction), the electron-withdrawing nature of the para-fluoro substituent is expected to increase the reaction rate. nih.gov This is because the electron-withdrawing group helps to stabilize the developing negative charge on the oxygen atom of the carbonyl group in the transition state. Kinetic studies on related phenacyl bromide systems have shown that electron-withdrawing groups at the para position generally accelerate the rate of nucleophilic substitution. researchgate.netresearchgate.net
The meta-nitro group, with a Hammett constant (σₘ) of +0.71, is a much stronger electron-withdrawing group. Its presence further enhances the electrophilicity of the carbonyl and α-carbons, making the molecule highly reactive towards nucleophiles. The combined electronic effects of the para-fluoro and meta-nitro substituents render the α-bromo ketone moiety in this compound particularly susceptible to nucleophilic attack.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| -F | para | +0.06 | Weakly electron-withdrawing |
| -NO₂ | meta | +0.71 | Strongly electron-withdrawing |
Competing Reaction Pathways and Side Product Formation
In reactions involving this compound, several competing reaction pathways and the formation of side products can be anticipated, depending on the reaction conditions and the nature of the nucleophile.
One potential competing pathway is nucleophilic aromatic substitution (SₙAr) . The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. libretexts.org While the primary site of nucleophilic attack is typically the electrophilic α-carbon of the bromoacetyl group, strong nucleophiles under certain conditions could potentially attack the aromatic ring, leading to the displacement of the fluorine atom or the nitro group. However, the lability of the α-bromo group generally favors substitution at the side chain.
Another common side reaction is hydrolysis of the α-bromo ketone. viu.ca In the presence of water or other protic solvents, the bromo group can be displaced by a hydroxyl group, leading to the formation of 2-hydroxy-1-(4-fluoro-3-nitrophenyl)ethanone. This side reaction can be minimized by using anhydrous solvents and controlling the reaction temperature.
In the context of the Hantzsch pyrrole (B145914) synthesis, where α-haloketones are key starting materials, side reactions can also occur. wikipedia.orgresearchgate.net For instance, self-condensation of the α-haloketone or reaction with the ammonia (B1221849) or primary amine in an unintended manner can lead to the formation of byproducts.
Furthermore, during the reduction of the nitro group, over-reduction or side reactions involving the α-bromo ketone moiety can occur if the reaction conditions are not carefully controlled. For example, catalytic hydrogenation can sometimes lead to dehalogenation.
Careful optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, is crucial to minimize these competing pathways and maximize the yield of the desired product.
Strategic Applications of 2 Bromo 1 4 Fluoro 3 Nitrophenyl Ethanone As a Versatile Synthetic Building Block
Synthesis of Diverse Heterocyclic Compounds
The utility of α-bromo ketones, such as 2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone, is most prominently displayed in the synthesis of heterocyclic compounds. The dual functionality of the α-bromo ketone moiety allows for cyclization reactions with a variety of dinucleophiles to form stable aromatic ring systems, which are prevalent in pharmaceuticals and materials science.
The reaction of α-bromo ketones with compounds containing a nitrogen-carbon-nitrogen, nitrogen-carbon-oxygen, or nitrogen-carbon-sulfur backbone is a classical and efficient method for constructing five-membered aromatic heterocycles.
Imidazoles: The condensation of α-bromo ketones with amidines is a widely used method for synthesizing 2,4-disubstituted imidazoles. researchgate.net In this reaction, this compound would react with an amidine, where the initial step is the nucleophilic attack of one of the amidine nitrogens on the electrophilic α-carbon, displacing the bromide. The subsequent cyclization and dehydration lead to the formation of the stable imidazole (B134444) ring. Various bases and solvent systems can be employed to optimize this transformation, with aqueous THF and potassium bicarbonate being a particularly effective combination for achieving high yields without the need for extensive purification. researchgate.net
Oxazoles: Oxazoles can be synthesized through several routes involving α-bromo ketones. The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone, which can be prepared from an α-bromo ketone. A more direct approach is the Bredereck reaction, where an α-bromo ketone reacts with an amide. wikipedia.org Furthermore, modern photocatalytic methods allow for the synthesis of substituted oxazoles from α-bromo ketones and benzylamines under mild, visible-light conditions. nrochemistry.com
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. chemistry-reaction.comorganic-chemistry.org This reaction is highly efficient for producing a wide variety of thiazole derivatives. organic-chemistry.org this compound serves as an ideal electrophilic partner in this synthesis, reacting with thioamides like thiourea (B124793) to yield 2-aminothiazoles. chemistry-reaction.comorganic-chemistry.org The reaction is often carried out in solvents like ethanol (B145695) and can be promoted by heat or, in modern variations, by using reusable catalysts and solvent-free conditions to enhance its environmental friendliness. organic-chemistry.orgchemistrysteps.com
| Heterocycle | Reagent | Typical Conditions | Product Type |
| Imidazole | Amidine Hydrochloride | K2CO3, DMF or KHCO3, aq. THF; Reflux | 2,4-Disubstituted Imidazole |
| Oxazole | Primary Amide / Benzylamine | Heat (Bredereck) or Photocatalyst, Visible Light | Substituted Oxazole |
| Thiazole | Thioamide (e.g., Thiourea) | Ethanol, Reflux | 2-Amino or 2,4-Disubstituted Thiazole |
Six-membered nitrogen-containing heterocycles are also readily accessible from α-bromo ketone precursors.
Pyrazines: The synthesis of pyrazines can be achieved through the self-condensation of α-amino ketones. researchgate.net These crucial intermediates can be generated in situ from α-bromo ketones like this compound via nucleophilic substitution with an amine source, followed by oxidation. The resulting α-amino ketone then dimerizes and oxidizes to form the aromatic pyrazine (B50134) ring. libretexts.orgtandfonline.com
Quinoxalines: Quinoxalines are synthesized with high efficiency by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound or its synthetic equivalent. purechemistry.org α-Bromo ketones are excellent surrogates for α-dicarbonyls in this context. 182.160.97 The reaction of this compound with o-phenylenediamine typically proceeds by initial alkylation of one amino group, followed by intramolecular condensation and subsequent oxidation to furnish the stable, aromatic quinoxaline (B1680401) ring system. Current time information in Pasuruan, ID.core.ac.uk This method is valued for its operational simplicity and often proceeds in high yields without the need for harsh catalysts. 182.160.97semanticscholar.org
| Heterocycle | Reagent | Typical Conditions | Key Intermediate |
| Pyrazine | Ammonia (B1221849) / Amine Source | Self-condensation, Oxidation | α-Amino ketone |
| Quinoxaline | o-Phenylenediamine | Ethanol or Acetonitrile, Reflux | Dihydroquinoxaline |
The versatility of this compound extends to the synthesis of other important heterocyclic scaffolds containing nitrogen and sulfur.
Thiadiazines: Fused heterocyclic systems such as 1,3,4-thiadiazines can be constructed using α-bromo ketones as key building blocks. For instance, reaction with thiocarbohydrazide (B147625) leads to the formation of 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides, which can be further cyclized to create fused triazolo-thiadiazine systems. researchgate.net
Benzofurans: While not containing nitrogen, the synthesis of benzofurans highlights the utility of α-bromo ketones in constructing oxygen-containing heterocycles. A common route involves the O-alkylation of a phenol (B47542) with an α-bromo ketone to form an α-phenoxy ketone intermediate. researchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclodehydration, often promoted by strong acids or reagents like Eaton's reagent, to yield the benzofuran (B130515) core. researchgate.netsemanticscholar.org This two-step process provides a facile entry into a wide range of substituted benzofurans. nih.gov
Construction of Complex Organic Architectures
Beyond heterocycle synthesis, the reactive nature of this compound allows for its use in fundamental bond-forming reactions that build sophisticated molecular frameworks.
The electrophilic α-carbon of this compound is a prime site for the formation of new carbon-carbon bonds through reactions with various carbon nucleophiles.
A primary application is the alkylation of enolates . Enolates derived from ketones, esters, or other carbonyl compounds are potent nucleophiles that can displace the bromide from the α-position in a classic SN2 reaction. chemistrysteps.comlibretexts.org This reaction effectively joins two carbonyl-containing fragments, providing a powerful tool for building larger, more complex carbon skeletons. The choice of base and reaction conditions can control the regioselectivity of enolate formation, allowing for targeted alkylation. chemistrysteps.com
Furthermore, α-bromo ketones can participate in palladium-catalyzed cross-coupling reactions . For instance, they can be coupled with aryl boronic acids in enantioselective reactions to form chiral α-aryl carboxamides, demonstrating their utility in modern catalytic methods for asymmetric synthesis. nih.gov
The functional group handles present in this compound allow it to be transformed into a variety of other advanced molecular structures.
Aliphatic Derivatives (Favorskii Rearrangement): In the presence of a strong base, α-halo ketones lacking α'-hydrogens can undergo the Favorskii rearrangement. wikipedia.org This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide or amine) to yield a rearranged carboxylic acid derivative (an ester or amide). nrochemistry.compurechemistry.org This skeletal rearrangement provides a unique pathway to branched aliphatic acid derivatives from a cyclic or acyclic α-bromo ketone precursor.
Aromatic and Aliphatic Derivatives (Epoxides and α,β-Unsaturated Ketones):
Epoxides: The carbonyl group can be converted into an epoxide through reactions like the Corey-Chaykovsky reaction. More directly, treatment of the ketone with (bromomethyl)lithium can generate a bromohydrin intermediate that cyclizes to form a terminal epoxide. researchgate.net
α,β-Unsaturated Ketones: The α-bromo group serves as an excellent leaving group in elimination reactions. Treatment with a non-nucleophilic base, such as pyridine, induces dehydrobromination to introduce a carbon-carbon double bond, yielding an α,β-unsaturated ketone. thieme-connect.de This conjugated system is a valuable synthetic intermediate for subsequent reactions like Michael additions.
| Transformation | Reagent(s) | Product Class |
| Alkylation | Ketone/Ester Enolate | γ-Dicarbonyl Compound |
| Favorskii Rearrangement | Sodium Alkoxide (e.g., NaOMe) | Rearranged Carboxylic Ester |
| Dehydrobromination | Pyridine, Heat | α,β-Unsaturated Ketone |
| Epoxidation | (Bromomethyl)lithium | Terminal Epoxide |
| O-Arylation/Cyclization | Phenol, Base; then Acid | Benzofuran |
Utility in the Synthesis of Biologically Relevant Scaffolds and Pharmaceutical Intermediates
This compound is a valuable reagent in the synthesis of a variety of biologically significant scaffolds and pharmaceutical intermediates. sapub.org Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct complex molecular architectures. The α-bromo ketone functionality is a key feature, rendering the α-carbon susceptible to nucleophilic attack, a characteristic widely exploited in the formation of heterocyclic systems.
One of the most prominent applications of α-bromo ketones is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. In this reaction, the α-bromo ketone condenses with a thioamide-containing compound, such as thiourea or thioacetamide, to form the thiazole core. Thiazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sapub.orgekb.eg The resulting 2-aminothiazole (B372263) derivatives can be further functionalized to generate a library of compounds for drug discovery. For instance, the amino group can be acylated or reacted with various electrophiles to explore structure-activity relationships.
The general scheme for the synthesis of 2-aminothiazoles from this compound is depicted below:

In this reaction, the lone pair of electrons on the sulfur atom of thiourea attacks the electrophilic α-carbon of the bromo ketone, leading to the formation of an intermediate which then cyclizes and dehydrates to yield the 2-aminothiazole product.
Furthermore, this compound serves as a precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are typically synthesized through a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a substituted benzaldehyde. While the direct synthesis from the bromo-ketone is not a Claisen-Schmidt condensation, the ketone moiety can be utilized in similar aldol-type reactions. Chalcones are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological effects, including antioxidant, cytotoxic, and anti-inflammatory activities. researchgate.netnih.govaccscience.com The presence of the fluoro and nitro substituents on the phenyl ring of the starting material can significantly influence the biological activity of the resulting chalcone (B49325) derivatives.
The following table summarizes the potential synthesis of biologically relevant scaffolds using this compound and their associated biological activities.
| Scaffold | Synthetic Method | Potential Biological Activities |
| Thiazoles | Hantzsch Thiazole Synthesis | Antimicrobial, Anticancer, Anti-inflammatory sapub.orgekb.eg |
| Chalcones | Aldol-type Condensation | Antioxidant, Cytotoxic, Anti-inflammatory researchgate.netnih.govaccscience.com |
It is important to note that while the general synthetic routes are well-established for α-bromo ketones, specific research detailing the synthesis and biological evaluation of compounds derived specifically from this compound is limited in the public domain. However, based on the known reactivity of this class of compounds, its potential as a building block for novel pharmaceutical agents is significant. The unique substitution pattern on the aromatic ring provides a handle for fine-tuning the electronic and steric properties of the final molecules, which can be crucial for their interaction with biological targets.
Potential Applications in Materials Science for Functional Molecule Synthesis
The application of this compound extends beyond the realm of medicinal chemistry into the field of materials science, particularly in the synthesis of functional organic molecules. The reactive nature of this compound allows for its incorporation into larger π-conjugated systems, which are the cornerstone of organic electronics and photonics.
One potential application lies in the synthesis of novel heterocyclic compounds for use as organic semiconductors. sigmaaldrich.com The core structure of this compound can be elaborated through various cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce other aromatic or heteroaromatic moieties. These reactions would typically involve the conversion of the bromo substituent to a suitable coupling partner, or the utilization of other positions on the aromatic ring for functionalization. The resulting extended π-systems can exhibit desirable electronic properties, such as high charge carrier mobility, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the electron-withdrawing nitro group and the fluorine atom can modulate the energy levels (HOMO/LUMO) of the resulting materials, which is a critical aspect in the design of efficient organic electronic devices.
Another area of potential application is in the synthesis of functional dyes and chromophores. nih.gov The structural backbone of this compound can be incorporated into molecules designed to absorb and emit light at specific wavelengths. Through condensation reactions involving the ketone functionality, or by building upon the aromatic core, it is possible to create molecules with tailored photophysical properties. These functional dyes could find use in applications such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging. The specific substituents on the phenyl ring can influence the intramolecular charge transfer (ICT) characteristics of the dye, which in turn affects its color and fluorescence properties.
The table below outlines the potential applications of this compound in materials science.
| Application Area | Synthetic Approach | Desired Properties |
| Organic Semiconductors | Cross-coupling reactions (e.g., Suzuki, Stille) to extend π-conjugation | High charge carrier mobility, tunable energy levels sigmaaldrich.com |
| Functional Dyes | Condensation reactions, functionalization of the aromatic core | Specific absorption and emission wavelengths, high quantum yield nih.gov |
While direct and detailed research on the use of this compound in materials science is not extensively documented, its chemical functionalities make it a promising candidate for the development of novel functional organic materials. Further research is warranted to explore its full potential in these cutting-edge technological applications.
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 4 Fluoro 3 Nitrophenyl Ethanone
Electronic Structure and Molecular Orbital Analysis
Computational studies focusing on the electronic structure and molecular orbitals of a molecule like 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone would provide significant insights into its chemical behavior. The presence of a bromine atom, a fluorine atom, and a nitro group on the phenyl ring, combined with the ethanone (B97240) moiety, creates a complex electronic environment.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a chemical compound. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the electron-withdrawing nature of the nitro group, the fluorine atom, and the carbonyl group would be expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy would suggest that the molecule is a good electrophile, susceptible to nucleophilic attack. The locations of the HOMO and LUMO density would pinpoint the most likely sites for such reactions. For instance, the LUMO is likely to be concentrated around the carbonyl carbon and the carbon atom attached to the bromine, making these primary electrophilic centers.
A data table in a dedicated study would typically present the following information:
| Orbital | Energy (eV) | Contribution of Atomic Orbitals |
| HOMO | Value | e.g., Phenyl ring π-orbitals |
| LUMO | Value | e.g., Carbonyl π-orbital, C-Br σ-orbital |
| HOMO-LUMO Gap | Value | - |
Note: The values in this table are placeholders and would require specific computational results.
Charge Distribution and Electrostatic Potential Surface (MEPs) Studies
Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. This is invaluable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.
In the case of this compound, the MEP surface would be expected to show regions of negative potential (typically colored red) around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be anticipated near the hydrogen atoms and, significantly, around the carbon of the carbonyl group and the carbon bonded to the bromine atom, highlighting their electrophilic nature. This visual information complements the predictions from FMO theory.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. These studies can identify intermediate structures, characterize transition states, and calculate the energy barriers associated with a reaction, providing a detailed understanding of its feasibility and kinetics.
Transition State Characterization and Activation Energy Calculations
For reactions involving this compound, such as nucleophilic substitution at the α-carbon, computational chemists would model the reaction pathway to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.
The calculation of the energy difference between the reactants and the transition state yields the activation energy (Ea). A lower activation energy implies a faster reaction rate. Such calculations would be crucial for comparing the reactivity of different nucleophiles with this substrate or understanding the influence of the substituents on the phenyl ring on the reaction rate.
A typical data table would include:
| Reaction | Transition State Geometry | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| e.g., SN2 with a nucleophile | Description of key bond lengths and angles | Value | Value |
Note: The values in this table are placeholders and would require specific computational results.
Energy Profiles and Reaction Pathway Elucidation
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual and quantitative description of the entire reaction pathway. For a multi-step reaction, it would show the relative energies of all species involved, allowing for the identification of the rate-determining step (the step with the highest activation energy). This level of detail is essential for optimizing reaction conditions and predicting product distributions.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule, including the relative orientation of its different parts (conformation), can significantly impact its reactivity and physical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.
For this compound, a key area of interest would be the rotation around the bond connecting the phenyl ring and the carbonyl group. Computational methods can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable arrangement of the carbonyl group relative to the substituted ring.
Intramolecular interactions, such as hydrogen bonds or steric repulsions between the substituents, would play a crucial role in determining the preferred conformation. For instance, the interaction between the carbonyl oxygen and the ortho-nitro group could influence the planarity of the molecule.
A data table summarizing these findings might look like this:
| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | Value | 0.00 | Description |
| 2 | Value | Value | Description |
Note: The values in this table are placeholders and would require specific computational results.
Theoretical Prediction and Interpretation of Spectroscopic Parameters (Beyond Basic Identification)
Computational chemistry provides profound insights into the molecular structure and properties of this compound, moving beyond simple spectral identification to a detailed interpretation of its electronic and vibrational characteristics. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are instrumental in predicting spectroscopic data and molecular properties. researchgate.netresearchgate.net These theoretical calculations allow for the assignment of vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy and help in understanding the molecule's electronic behavior. researchgate.net
A key area of investigation involves the analysis of vibrational spectra. Theoretical calculations can compute the vibrational frequencies of the molecule, which are then often scaled to achieve better agreement with experimental data. researchgate.net This allows for a precise assignment of spectral bands to specific molecular motions, such as the stretching and bending of the carbonyl (C=O), nitro (NO₂), C-F, and C-Br bonds. researchgate.net
Furthermore, the electronic properties of the molecule are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool used to visualize the electronic distribution and predict sites of reactivity. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential is expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups, making them sites for hydrogen bonding and nucleophilic interactions. researchgate.net Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom, which is crucial for its ability to form halogen bonds. acs.org
| Computational Parameter | Methodology/Basis Set | Predicted Information | Significance |
|---|---|---|---|
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of FT-IR and FT-Raman bands (e.g., C=O stretch, NO₂ stretch) | Detailed understanding of molecular vibrations and functional group identification. researchgate.netresearchgate.net |
| HOMO-LUMO Energy Gap | DFT, TD-DFT | Energy difference between frontier orbitals | Indicates chemical reactivity, kinetic stability, and intramolecular charge transfer potential. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualization of electron density distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting reactivity. researchgate.netmdpi.com |
| Natural Bond Orbital (NBO) Analysis | NBO calculations | Analysis of hyper-conjugative interactions and charge delocalization | Reveals the stability of the molecule arising from electron delocalization. researchgate.net |
Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding in Chemical Contexts
The crystal structure and supramolecular assembly of this compound are governed by a network of specific intermolecular interactions, primarily halogen bonds and hydrogen bonds. These non-covalent forces are critical in determining the compound's solid-state packing, physical properties, and potential for molecular recognition in various chemical and biological systems.
Halogen Bonding: A significant interaction involving this molecule is the halogen bond (XB), denoted as R-X···B, where X is a halogen atom (in this case, bromine) acting as an electrophilic species, and B is a Lewis base. acs.org The electron-withdrawing nature of the adjacent carbonyl group, combined with the nitro and fluoro substituents on the aromatic ring, induces an anisotropic distribution of electron density around the bromine atom. This creates a region of positive electrostatic potential, or a σ-hole, on the outer face of the bromine, allowing it to act as a potent halogen bond donor. acs.org In the crystal lattice, this electrophilic bromine can interact favorably with electron-rich sites on neighboring molecules, such as the oxygen atoms of the carbonyl or nitro groups. Crystal structure analyses of analogous compounds, like 2-Bromo-1-(3-nitrophenyl)ethanone, have revealed short Br⋯O intermolecular contacts, providing strong evidence for the presence and importance of such halogen bonds in stabilizing the crystal packing. nih.gov
Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these diverse intermolecular contacts within the crystal structure, providing detailed information about the nature and prevalence of halogen bonds, hydrogen bonds, and other weaker interactions like π-π stacking. researchgate.netmdpi.com
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
|---|---|---|---|---|
| Halogen Bond | C-Br (Bromine σ-hole) | O=C or O=N | ~3.0 - 3.2 nih.gov | Key directional interaction for lattice stabilization. acs.org |
| Hydrogen Bond | Aromatic C-H | O=C (Carbonyl) | ~2.3 - 2.6 (H···O) | Contributes to the formation of extended molecular networks. nih.gov |
| Hydrogen Bond | Aromatic C-H | O=N (Nitro) | ~2.3 - 2.6 (H···O) | Further stabilizes the supramolecular architecture. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.6 - 3.8 nih.gov | Contributes to close packing and energetic stability. |
Conclusion and Emerging Research Frontiers for 2 Bromo 1 4 Fluoro 3 Nitrophenyl Ethanone
Synthesis of Complex Molecules
The strategic placement of multiple reactive functional groups on the 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone scaffold makes it an invaluable intermediate in the synthesis of a diverse array of complex organic molecules, particularly those with potential applications in medicinal chemistry and agrochemical research. evitachem.com The electrophilic nature of the carbon bearing the bromine atom readily allows for nucleophilic substitution reactions, providing a straightforward method for introducing a variety of molecular fragments. evitachem.com
Research Focus in Complex Molecule Synthesis:
| Target Molecule Class | Therapeutic/Application Area | Synthetic Utility of the Compound |
| Kinase Inhibitors | Oncology, Inflammatory Diseases | The phenyl-ethanone core can serve as a scaffold for building molecules that mimic the hinge-binding region of ATP in protein kinases. |
| Antifungal Agents | Infectious Diseases | The compound can be used to construct novel heterocyclic systems, such as triazoles, which are known to exhibit potent antifungal activity. |
| Anti-inflammatory Drugs | Inflammatory Conditions | It serves as a precursor for the synthesis of complex non-steroidal anti-inflammatory drug (NSAID) analogues. |
Detailed research has demonstrated the utility of α-haloketones as pivotal building blocks in pharmaceutical synthesis due to their high reactivity in forming both carbon-carbon and carbon-heteroatom bonds. evitachem.com The presence of the fluorine and nitro groups on the aromatic ring of this compound further modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions of the resulting complex molecules. evitachem.com
Advanced Reaction Methodologies
Beyond classical nucleophilic substitution and condensation reactions, the reactivity of this compound is being explored in the context of advanced, palladium-catalyzed cross-coupling reactions. These methodologies offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key Advanced Reaction Methodologies:
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While the bromine on the ethanone (B97240) moiety is the primary site for nucleophilic attack, the aromatic ring could potentially participate in palladium-catalyzed cross-coupling reactions, although this is less common for α-bromo ketones. The Sonogashira reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org
Heck Reaction: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org Similar to the Sonogashira coupling, the application to the aromatic ring of this compound would be a novel extension of its reactivity.
Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This methodology could be employed to introduce diverse amine functionalities onto the aromatic core of molecules derived from this compound.
The development of these advanced reaction methodologies has significantly expanded the toolkit of synthetic chemists, allowing for the construction of previously inaccessible molecular structures.
Interdisciplinary Research with Computational Chemistry
The integration of computational chemistry with experimental studies is providing unprecedented insights into the reactivity and potential applications of this compound. Density Functional Theory (DFT) calculations and molecular docking studies are becoming increasingly important tools in modern chemical research.
Computational Approaches and Their Applications:
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | DFT studies can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential map. This information helps in predicting the most likely sites for nucleophilic and electrophilic attack, thus rationalizing its observed reactivity and guiding the design of new reactions. |
| Molecular Docking | For derivatives of this compound with potential biological activity, molecular docking simulations can predict their binding affinity and orientation within the active site of a target protein. This is a crucial step in the rational design of new drug candidates. |
These computational tools not only help in understanding experimental observations but also accelerate the discovery and development of new molecules with desired properties.
Future Directions in Synthetic Organic Chemistry
The unique combination of functional groups in this compound positions it as a key player in the future of synthetic organic chemistry. Emerging trends in the field are likely to further expand its utility.
One significant area of future development is its use in multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. bohrium.com The multiple reactive sites on this compound make it an ideal candidate for the design of novel MCRs to produce complex heterocyclic structures.
Another promising avenue is the development of asymmetric catalytic reactions . The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound would be a significant advancement.
Unexplored Reactivity Patterns and Transformative Applications
While the primary reactivity of the α-bromo ketone is well-established, there remain unexplored reactivity patterns that could lead to transformative applications for this compound.
The selective transformation of the nitro group in the presence of the other functional groups presents a synthetic challenge and an opportunity. The reduction of the nitro group to an amine, followed by further functionalization, could open up new avenues for the synthesis of diverse molecular scaffolds. evitachem.com
Furthermore, the potential for C-H activation reactions on the aromatic ring offers an exciting frontier. Direct functionalization of C-H bonds is a rapidly developing area of research that provides a more atom-economical and efficient approach to molecule synthesis.
The exploration of these novel reactivity patterns, coupled with the application of advanced synthetic methodologies and computational tools, will undoubtedly continue to expand the importance of this compound as a versatile building block in the creation of complex and functionally rich molecules.
Q & A
Q. Methodology :
- Bromination of precursor ketones : React 1-(4-fluoro-3-nitrophenyl)ethanone with bromine (Br₂) in chloroform (CHCl₃) at 0–25°C. Use catalytic FeBr₃ to enhance regioselectivity. Quench excess bromine with 1 M NaHCO₃ and 0.5 M Na₂S₂O₃ to avoid side reactions. Recrystallize from diethyl ether for ≥85% purity .
- Alternative route : Substitute Br₂ with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light for controlled radical bromination.
Q. Key Data :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Br₂/CHCl₃ | 85 | ≥95 | Dibrominated byproducts (<5%) |
| NBS/DMF | 72 | ≥90 | Succinimide adducts (~8%) |
How do substituents (fluoro, nitro) influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Analysis :
- The 4-fluoro group decreases electron density at the para position via inductive effects, reducing susceptibility to electrophilic attack.
- The 3-nitro group exerts strong meta-directing effects, stabilizing intermediates in SN₂ reactions. Steric hindrance from the nitro group slows reactions at the ortho position.
- Experimental validation : Kinetic studies show 2× faster substitution at the α-bromo position compared to analogous non-fluorinated/nitrated derivatives .
What spectroscopic techniques are optimal for characterizing this compound?
Q. Methodology :
- ¹H/¹³C NMR : Identify α-keto proton (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.1 ppm). Confirm fluorine coupling (³J₃-F ~8 Hz) .
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1530 cm⁻¹).
- X-ray crystallography : Use SHELXL for structure refinement. Typical metrics: R₁ < 0.05, wR₂ < 0.12 .
Advanced Research Questions
How can regioselectivity challenges in multi-step syntheses involving this compound be addressed?
Q. Strategies :
- Protecting groups : Temporarily mask the nitro group with acetyl or tert-butyloxycarbonyl (Boc) to prevent unwanted reduction during subsequent steps.
- Metal-catalyzed cross-coupling : Use Pd(PPh₃)₄ for Suzuki-Miyaura reactions at the bromo position; the nitro group remains intact under these conditions .
- Case study : Coupling with arylboronic acids yields biaryl ketones with >90% regioselectivity .
What computational models predict the compound’s behavior in enzyme inhibition studies?
Q. Approach :
- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The nitro group forms hydrogen bonds with Arg112, while the bromine occupies a hydrophobic pocket.
- MD simulations : AMBER force fields reveal stable binding (ΔG = −9.2 kcal/mol) over 100 ns trajectories .
- Validation : Experimental IC₅₀ values (e.g., 12 μM for CYP3A4) align with computational predictions .
How do structural modifications (e.g., replacing bromine with chlorine) alter biological activity?
Q. Comparative analysis :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Br | 4-F, 3-NO₂ | 12 | 2.1 |
| Cl | 4-F, 3-NO₂ | 28 | 1.8 |
| I | 4-F, 3-NO₂ | 8 | 2.5 |
- Trends : Larger halogens (Br, I) enhance lipophilicity and target binding via van der Waals interactions. Chlorine derivatives show reduced potency due to weaker halogen bonding .
What safety protocols are critical when handling this compound?
Q. Guidelines :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of bromine vapors.
- Spill management : Neutralize with NaHCO₃/sand mixture. Avoid aqueous washes (risk of exothermic decomposition).
- Toxicity note : While not classified under GHS, assume acute toxicity (LD₅₀ ~200 mg/kg in rats) based on structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
